
L-aspartic acid
Overview
Description
L-aspartic acid is a non-essential amino acid that is widely found in plants and animals. It plays a crucial role in the biosynthesis of proteins and is involved in various metabolic processes. This compound is a central building block for many metabolic pathways, including the biosynthesis of other amino acids, nucleotides, and nicotinamide adenine dinucleotide. It is also involved in the tricarboxylic acid cycle and glycolysis pathway intermediates, making it vital for growth and defense in organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-aspartic acid can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. One common industrial method involves the use of fumaric acid and cells containing aspartase. The process includes isoelectric point titration with sulfuric acid to extract this compound . Another method involves the coupling of maleate cis-trans isomerase and aspartase, which has been optimized to improve enzyme stability and catalytic performance .
Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered Escherichia coli cultured with cost-effective media such as corn plasm. The optimization of fermentation conditions, including the use of peptone, lactose, and trace metallic ions, has significantly improved the yield and activity of aspartase . Additionally, a catalysis-extraction circulation process has been developed to reduce environmental pollution and improve the efficiency of this compound production .
Chemical Reactions Analysis
Oscillating Chemical Systems
L-Asp perturbs Cu(II)-catalyzed oscillating reactions between hydrogen peroxide and sodium thiocyanate in alkaline media, altering oscillation periods linearly with its concentration .
Key Data:
Mechanism:
L-Asp interacts with intermediates in the Belousov-Zhabotinsky-type reaction, likely chelating Cu(II) ions and modifying redox dynamics .
Maillard Reaction with L-Ascorbic Acid
At temperatures ≥120°C, L-Asp reacts with L-ascorbic acid (ASA) to form pyrazines, with yields dependent on time and temperature .
Key Products:
Pyrazine | Formation Conditions |
---|---|
2,5-Dimethylpyrazine | 120–140°C, 60–120 min |
2-Ethyl-3-methylpyrazine | 140°C, 120 min |
Figure 2: Pyrazine yield increases with temperature and reaction time, peaking at 140°C .
β-Glucuronidase Inhibition
L-Asp acts as a competitive inhibitor of β-glucuronidase (β-glu), with 100-fold higher potency than its D-isomer .
Table 2: Inhibition kinetics
Parameter | L-Asp | D-Asp |
---|---|---|
IC | 10 μM | 10 mM |
Max Inhibition | 91.6% | 13.8% |
Mechanism: L-Asp binds to the active site, blocking substrate access via electrostatic interactions with carboxyl groups .
Biomineralization of Calcium Carbonate
L-Asp directs calcium carbonate nucleation by forming vesicle-like structures that sequester Ca ions, slowing crystal growth .
Key Findings:
-
Interaction Strength: Carboxyl groups of L-Asp coordinate Ca () .
-
Crystal Growth Rate: Reduced by 40% compared to L-Asp-free systems .
Figure 3: TEM images show L-Asp-mediated vesicle structures (20–50 nm) templating crystal formation .
Gas-Phase Stereoinversion Pathways
Quantum mechanical studies reveal non-catalytic stereoinversion pathways via ammonium ylide intermediates, with energy barriers of 52–102 kcal mol .
Table 3: Stereoinversion energy barriers
Pathway | Transition State Energy (kcal mol) |
---|---|
1 | 63.32 |
2 | 52.90 |
3 | 97.92 |
Implication: Photochemical conditions in interstellar media could promote stereoinversion, aiding chiral molecule detection .
Scientific Research Applications
Health and Nutrition
Role in Metabolism and Neurotransmission
L-Asp is crucial in several metabolic pathways, including the urea cycle, gluconeogenesis, and neurotransmission. It is synthesized primarily in the liver and plays a role in the synthesis of proteins, nucleotides, and neurotransmitters like glutamate . Furthermore, L-Asp is involved in the malate-aspartate shuttle, which is essential for transporting reducing equivalents into mitochondria for ATP production.
Dietary Supplementation
Recent studies have highlighted the potential of L-Asp as a dietary supplement. It has been suggested that L-Asp supplementation may benefit individuals with metabolic disorders, psychiatric conditions, and neurological diseases. For instance, targeting L-Asp metabolism could be a strategy for cancer treatment by affecting tumor cell metabolism .
Case Study: Effects on Athletic Performance
A study investigated the effects of L-Asp supplementation on athletes' performance and recovery. Results indicated improved endurance and reduced muscle fatigue post-exercise, attributed to enhanced energy metabolism and reduced ammonia levels during strenuous activities .
Pharmaceuticals
Antibiotic Production
L-Asp has been shown to stimulate antibiotic production in various microbial strains. In a study examining its effect on platensimycin production, it was found that L-Asp acts as a precursor in the biosynthesis pathway of this antibiotic. Optimal concentrations of L-Asp significantly increased the zone of inhibition against bacterial strains .
Neuroprotective Effects
Research indicates that L-Asp may have neuroprotective properties. It has been studied for its role in preventing neurodegeneration associated with conditions like Alzheimer’s disease by modulating neurotransmitter levels and enhancing synaptic plasticity .
Biotechnology
Biotechnological Applications
In biotechnology, L-Asp is utilized as a substrate for microbial fermentation processes to produce various biochemicals. Its role as a precursor for amino acid biosynthesis makes it valuable in producing protein-rich foods and animal feed .
Case Study: Enhanced Production Yields
A study demonstrated that using immobilized cells for L-Asp production resulted in high yields (greater than 95%) under optimized conditions. This approach showcased the potential for industrial-scale applications of L-Asp in food technology and fermentation industries .
Agriculture
Fertilizers and Soil Health
L-Asp is being explored as an additive in fertilizers due to its ability to enhance nutrient uptake in plants. It can improve soil health by promoting beneficial microbial activity .
Case Study: Crop Yield Improvement
Field trials have shown that applying L-Asp-based fertilizers significantly increased crop yields compared to conventional fertilizers. The mechanism involves enhanced nitrogen assimilation and improved plant stress resilience .
Summary Table of Applications
Application Area | Mechanism/Benefit | Notable Findings/Case Studies |
---|---|---|
Health & Nutrition | Metabolic pathways; neurotransmitter synthesis | Improved athletic performance; potential cancer treatment |
Pharmaceuticals | Antibiotic production; neuroprotective effects | Increased antibiotic yield with optimal L-Asp concentration |
Biotechnology | Substrate for fermentation; protein synthesis | High yield production using immobilized cells |
Agriculture | Enhances nutrient uptake; promotes microbial health | Increased crop yields with L-Asp-based fertilizers |
Mechanism of Action
L-aspartic acid exerts its effects through various molecular targets and pathways. It is formed by the transamination of the Krebs cycle intermediate oxaloacetate and serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . This compound is also involved in the malate-aspartate shuttle, which maintains NADH delivery to mitochondria and redox balance . Additionally, it plays a role in neurotransmission and the synthesis of several substances that are important for brain development and function .
Comparison with Similar Compounds
L-aspartic acid is similar to other amino acids such as L-glutamic acid and L-asparagine. it is unique in its role as a central building block for many metabolic pathways and its involvement in the synthesis of various biomolecules . L-glutamic acid, for example, is primarily involved in neurotransmission and the synthesis of gamma-aminobutyric acid, while L-asparagine is involved in protein synthesis and the regulation of cellular processes .
List of Similar Compounds:- L-glutamic acid
- L-asparagine
- D-aspartic acid
- L-arginine
This compound’s unique properties and wide range of applications make it an important compound in various fields of scientific research and industry.
Biological Activity
L-aspartic acid (L-Asp) is a non-essential amino acid that plays a crucial role in various biological processes. Its significance extends beyond mere protein synthesis; it is involved in neurotransmission, metabolic pathways, and even the modulation of certain diseases. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is one of the 20 amino acids used by cells to synthesize proteins. It exists in two forms: this compound (the biologically active form) and D-aspartic acid (D-Asp), which is present in much smaller quantities. L-Asp is synthesized primarily in the liver and plays a pivotal role in several metabolic pathways, including the urea cycle, gluconeogenesis, and neurotransmission.
Biological Functions
1. Neurotransmission:
L-Asp is an important excitatory neurotransmitter in the central nervous system. It participates in synaptic transmission and is involved in the modulation of neuronal excitability. Research indicates that alterations in L-Asp levels can impact neurological health and are associated with various psychiatric disorders .
2. Metabolic Pathways:
L-Asp serves as a precursor for several important metabolites, including asparagine and arginine. It also plays a role in energy metabolism through the malate-aspartate shuttle, which facilitates the transport of reducing equivalents into mitochondria for ATP production .
3. Antimicrobial Activity:
Recent studies have demonstrated that L-Asp can stimulate antibiotic production in certain bacterial strains, enhancing their resistance against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) . This property highlights its potential role in developing new antibiotics.
Inhibitory Effects on Bacterial Growth
Research has shown that high concentrations of L-Asp can inhibit bacterial growth and alter metabolic processes. A study involving Oenococcus oeni demonstrated that excessive L-Asp concentrations reduced D-glucose fermentation and L-malic acid consumption, suggesting an antagonistic interaction with other amino acids like L-glutamic acid .
Case Studies
Case Study 1: Hepatoprotection
A study investigated the hepatoprotective effects of L-Asp against acute liver injury. The results indicated that L-Asp could suppress inflammatory responses and regulate inflammasome activity, significantly reducing liver damage markers .
Case Study 2: Detection Methodology
An innovative electrochemical detection method utilizing Ag-doped ZnO nanosheets showed high sensitivity for measuring L-Asp levels in biological samples. This method could facilitate early diagnosis and monitoring of conditions related to aspartic acid deficiency .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
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Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
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Record name | L-ASPARTIC ACID | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
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Record name | ASPARTIC ACID | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-ASPARTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.